molecular formula C14H12FNO2 B5817720 OUL35 derivative 32

OUL35 derivative 32

Cat. No.: B5817720
M. Wt: 245.25 g/mol
InChI Key: ARHAVVDXPGTLBI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-[(2-fluorobenzyl)oxy]benzamide interacts with the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 . This interaction inhibits the enzyme’s activity, which in turn affects the ADP-ribosylation of a range of cellular proteins, altering their activities .

Cellular Effects

The compound has been shown to have significant effects on cellular processes. For instance, it has been found to rescue HeLa cells from ARTD10-induced cell death . In a study involving a zebrafish model of leukemia, 4-[(2-fluorobenzyl)oxy]benzamide was found to alleviate myeloid hyperplasia induced by the expression of the oncogenic E2A-PBX1 fusion protein .

Molecular Mechanism

The molecular mechanism of action of 4-[(2-fluorobenzyl)oxy]benzamide involves its binding to the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10, inhibiting its activity . This inhibition affects the ADP-ribosylation of various cellular proteins, influencing their activities .

Dosage Effects in Animal Models

The effects of 4-[(2-fluorobenzyl)oxy]benzamide at different dosages in animal models have not been extensively studied. It has been shown to alleviate myeloid hyperplasia in a zebrafish model of leukemia .

Metabolic Pathways

Its interaction with the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 suggests that it may be involved in the ADP-ribosylation pathway .

Transport and Distribution

Given its biochemical properties, it is likely that it is transported to the sites of its target enzyme, mono-ADP-ribosyltransferase PARP10/ARTD10 .

Subcellular Localization

Given its interaction with the enzyme mono-ADP-ribosyltransferase PARP10/ARTD10 , it is likely that it is localized to the sites of this enzyme within the cell.

Chemical Reactions Analysis

OUL35 derivative 32 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHAVVDXPGTLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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